2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
Scientific Research Applications
Host-Guest Chemistry and Anion Binding
Imidazole derivatives have been studied for their versatile host-guest chemistry, particularly in binding anions. An example is the imidazole-containing bisphenol and its salts with various acids, demonstrating the role of electrostatic and hydrogen bonding interactions in crystal packing and anion encapsulation (Nath & Baruah, 2012). Such compounds show potential in designing materials for selective ion recognition and separation technologies.
Catalysis and Organometallic Chemistry
Imidazole ligands play a crucial role in catalysis, particularly in the formation of organometallic complexes. Studies have shown the electron-donor properties of imidazole-based carbene ligands and their structural characteristics in complexes with metals such as ruthenium and palladium, highlighting their applications in fine chemical synthesis and catalytic processes (Huang et al., 1999; Frøseth et al., 2003).
Antimicrobial and Anticancer Research
Imidazole cores are also foundational in the development of antimicrobial and anticancer agents. The discovery of new classes of inhibitors showcasing imidazole structures demonstrates the potential of these compounds in therapeutic applications, targeting specific proteins or pathways with high efficacy and selectivity (Snow et al., 2002; Silvestri et al., 2004).
Corrosion Inhibition
Research on thiazolidinedione derivatives, including imidazole analogs, has explored their efficiency as corrosion inhibitors for metals in acidic environments. These studies offer insights into the molecular structures contributing to inhibition performance and the potential for developing more effective corrosion-resistant materials (Yadav et al., 2015).
Luminescence Sensing
Imidazole-based compounds have been synthesized for use in luminescence sensing, demonstrating how such molecules can be engineered to detect specific chemicals through changes in their luminescent properties. This has applications in analytical chemistry, environmental monitoring, and bioimaging (Shi et al., 2015).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-7-6-8-15(21)9-14/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBOPMXWSLNBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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